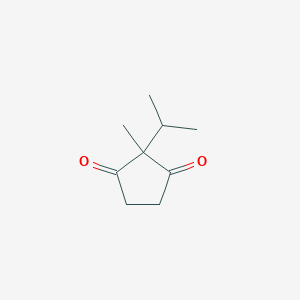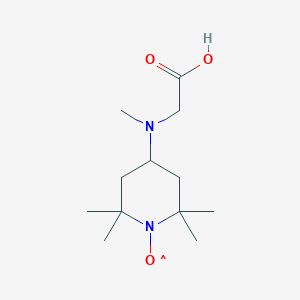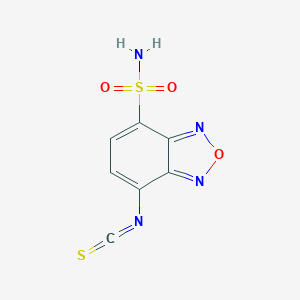
7-Isothiocyanato-2,1,3-benzoxadiazole-4-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Isothiocyanato-2,1,3-benzoxadiazole-4-sulfonamide, also known as IBDS, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. IBDS is a fluorescent compound that is widely used as a probe for protein labeling, enzyme assays, and imaging studies.
Mecanismo De Acción
The mechanism of action of 7-Isothiocyanato-2,1,3-benzoxadiazole-4-sulfonamide involves the reaction of the isothiocyanate group with cysteine residues in proteins. This reaction forms a thiourea linkage, which results in the covalent attachment of 7-Isothiocyanato-2,1,3-benzoxadiazole-4-sulfonamide to the protein. The fluorescent properties of 7-Isothiocyanato-2,1,3-benzoxadiazole-4-sulfonamide arise from the conjugation of the benzoxadiazole and isothiocyanate groups, which leads to the formation of a highly fluorescent molecule.
Efectos Bioquímicos Y Fisiológicos
7-Isothiocyanato-2,1,3-benzoxadiazole-4-sulfonamide has been shown to have minimal toxicity and does not interfere with normal cellular processes. It has been used to label proteins in live cells and organisms, indicating that it is biocompatible. 7-Isothiocyanato-2,1,3-benzoxadiazole-4-sulfonamide has also been used to study enzyme activity in vitro and in vivo, demonstrating its potential as a tool for drug discovery and development.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 7-Isothiocyanato-2,1,3-benzoxadiazole-4-sulfonamide is its high selectivity for cysteine residues in proteins. This allows for specific labeling of proteins and detection of enzyme activity. 7-Isothiocyanato-2,1,3-benzoxadiazole-4-sulfonamide is also highly fluorescent, which makes it a sensitive probe for imaging studies. However, 7-Isothiocyanato-2,1,3-benzoxadiazole-4-sulfonamide has limitations in terms of its stability and solubility. It is prone to hydrolysis in aqueous solutions, which can affect its fluorescent properties. Additionally, 7-Isothiocyanato-2,1,3-benzoxadiazole-4-sulfonamide has limited solubility in water, which can make it difficult to use in certain experimental conditions.
Direcciones Futuras
There are several future directions for 7-Isothiocyanato-2,1,3-benzoxadiazole-4-sulfonamide research. One area of interest is the development of new derivatives of 7-Isothiocyanato-2,1,3-benzoxadiazole-4-sulfonamide with improved stability and solubility. This could expand the range of experimental conditions in which 7-Isothiocyanato-2,1,3-benzoxadiazole-4-sulfonamide can be used. Another area of research is the application of 7-Isothiocyanato-2,1,3-benzoxadiazole-4-sulfonamide in drug discovery and development. 7-Isothiocyanato-2,1,3-benzoxadiazole-4-sulfonamide can be used to screen for enzyme inhibitors, which could lead to the development of new drugs. Finally, 7-Isothiocyanato-2,1,3-benzoxadiazole-4-sulfonamide could be used in the study of protein-protein interactions, which is an important area of research in many fields.
Métodos De Síntesis
The synthesis of 7-Isothiocyanato-2,1,3-benzoxadiazole-4-sulfonamide involves the reaction of 2,1,3-benzoxadiazole-4-sulfonyl chloride with potassium thiocyanate in the presence of a base. The reaction proceeds through the formation of an isothiocyanate intermediate, which then reacts with the benzoxadiazole ring to form 7-Isothiocyanato-2,1,3-benzoxadiazole-4-sulfonamide. The purity of the compound can be improved by recrystallization from a suitable solvent.
Aplicaciones Científicas De Investigación
7-Isothiocyanato-2,1,3-benzoxadiazole-4-sulfonamide has a wide range of applications in scientific research. It is commonly used as a fluorescent probe for protein labeling and imaging studies. 7-Isothiocyanato-2,1,3-benzoxadiazole-4-sulfonamide can selectively label cysteine residues in proteins, which makes it a valuable tool for studying protein structure and function. It can also be used to detect enzyme activity, as it undergoes a fluorescence change upon reaction with certain enzymes.
Propiedades
Número CAS |
147611-82-3 |
|---|---|
Nombre del producto |
7-Isothiocyanato-2,1,3-benzoxadiazole-4-sulfonamide |
Fórmula molecular |
C7H4N4O3S2 |
Peso molecular |
256.3 g/mol |
Nombre IUPAC |
7-isothiocyanato-2,1,3-benzoxadiazole-4-sulfonamide |
InChI |
InChI=1S/C7H4N4O3S2/c8-16(12,13)5-2-1-4(9-3-15)6-7(5)11-14-10-6/h1-2H,(H2,8,12,13) |
Clave InChI |
HWFBOFAKQCMAPO-UHFFFAOYSA-N |
SMILES |
C1=C(C2=NON=C2C(=C1)S(=O)(=O)N)N=C=S |
SMILES canónico |
C1=C(C2=NON=C2C(=C1)S(=O)(=O)N)N=C=S |
Sinónimos |
7-aminosulfonyl-4-(2,1,3-benzoxadiazolyl)isothiocyanate ABD-NCS |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



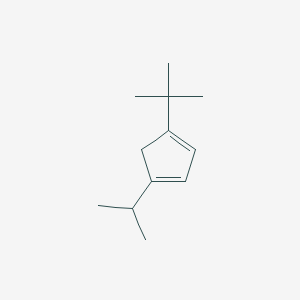
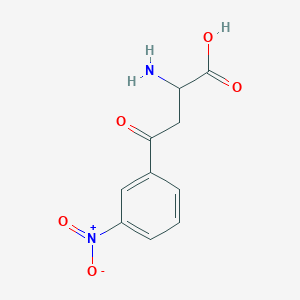
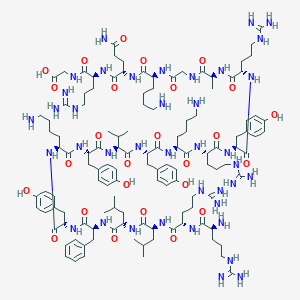
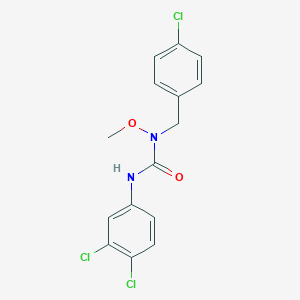
![1H-Imidazo[1,2-b]pyrazole-1-carboxaldehyde, 2,3-dihydro-7-methyl-(9CI)](/img/structure/B136969.png)
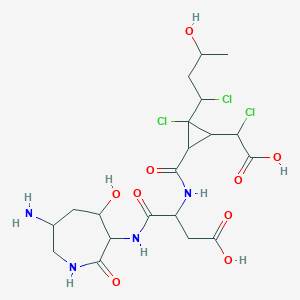
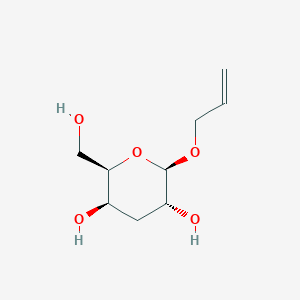
![[1-(2-Methoxynaphthalen-1-yl)naphthalen-2-yl]-diphenylphosphane](/img/structure/B136975.png)
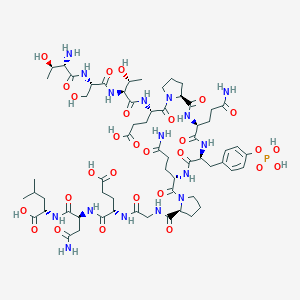
![Methyl 2-[(3-acetyloxy-4,5-dimethoxyoxan-2-yl)methoxy]acetate](/img/structure/B136979.png)
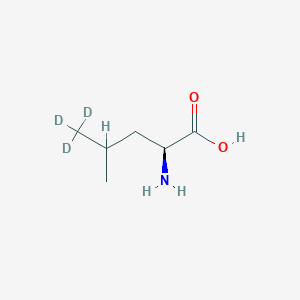
![8-Methyl-7-methylidene-1,4-dioxaspiro[4.4]non-8-ene](/img/structure/B136981.png)
